molecular formula C20H17N3O2 B2825407 2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380176-36-1

2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2825407
CAS No.: 2380176-36-1
M. Wt: 331.375
InChI Key: SVLUBHCWWKIPBG-UHFFFAOYSA-N
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Description

2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of azetidinyl pyridazinones. This compound is characterized by the presence of a benzoyl group attached to an azetidine ring, which is further connected to a dihydropyridazinone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-azabicyclo-[1.1.0]butane with 3-benzoyl-1,3-thiazolidine-2-thione in the presence of a Lewis acid such as magnesium triflate (Mg(OTf)2). The crude product is then purified using column chromatography and recrystallized from diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the benzoyl group can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinyl or benzoyl derivatives.

Scientific Research Applications

2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzoylazetidin-3-yl)-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-benzoylazetidin-3-yl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19-12-11-18(15-7-3-1-4-8-15)21-23(19)17-13-22(14-17)20(25)16-9-5-2-6-10-16/h1-12,17H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLUBHCWWKIPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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